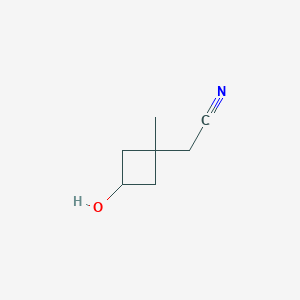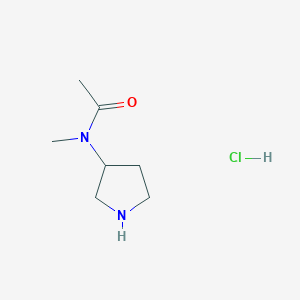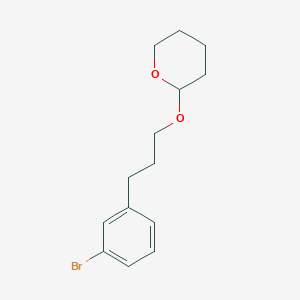![molecular formula C20H26O6 B3107854 Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate CAS No. 162544-18-5](/img/structure/B3107854.png)
Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate
Vue d'ensemble
Description
. This compound is known for its unique chemical structure, which includes a cyclopentyloxy group and a methoxyphenyl group, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate involves several steps. One common synthetic route includes the reaction of diethyl malonate with 3-cyclopentyloxy-4-methoxybenzaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium ethoxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester used in various organic syntheses.
3-cyclopentyloxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Other substituted malonates: Compounds with different substituents on the aromatic ring or ester groups, which may exhibit different chemical and biological properties.
This compound’s unique structure, combining a cyclopentyloxy group and a methoxyphenyl group, distinguishes it from other similar compounds and contributes to its specific chemical and biological activities.
Propriétés
IUPAC Name |
diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-4-24-19(21)16(20(22)25-5-2)12-14-10-11-17(23-3)18(13-14)26-15-8-6-7-9-15/h10-13,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAGIOYNROACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)










